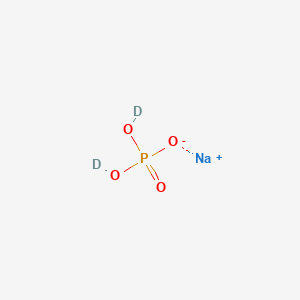
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one
Descripción general
Descripción
“2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one” is a chemical compound that can be used for pharmaceutical testing .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available .Aplicaciones Científicas De Investigación
Pharmacological Studies and Receptor Binding
Research involving pyrrolidine derivatives, like the eutomer of 4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one, indicates significant binding affinity to dopamine and serotonin receptors. The eutomer showed a higher affinity for the dopamine D4 receptor subtype compared to the DAD2 subtype, suggesting its potential application in developing therapeutic agents targeting neurological disorders. This compound's efficacy in an animal model of antipsychotic efficacy further highlights its potential pharmacological applications (Ablordeppey et al., 2006).
Chemical Synthesis and Modification
Compounds with functionalities similar to "2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one" have been subjects of chemical synthesis studies. For example, the modification of 2-trifluoromethyl-1H-benzimidazole demonstrated the utility of such compounds in synthesizing molecules with moderate tuberculostatic activity. These studies underscore the importance of chemical modifications in enhancing biological activity and developing new synthetic methodologies (Shchegol'kov et al., 2013).
Analytical Chemistry Applications
In the realm of analytical chemistry, compounds bearing the pyrrolidinyl moiety have been used as reagents. For instance, azoderivatives of ethyl acetoacetate, which share a similar ethoxy functional group with the compound , have been synthesized for the photometric determination of copper(II) in nickel alloys. This application demonstrates the role of such compounds in developing sensitive and selective analytical methods for metal ion detection (Makhmudov et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-7(11)10(14)12-5-8(13)9(6-12)15-4-2/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVYILQOHYAWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OCC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1477912.png)








